molecular formula C12H14O2 B2366594 Methyl 2-cyclobutylbenzoate CAS No. 1690919-45-9

Methyl 2-cyclobutylbenzoate

Cat. No.: B2366594
CAS No.: 1690919-45-9
M. Wt: 190.242
InChI Key: HQNPFYICYGCALJ-UHFFFAOYSA-N
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Description

Methyl 2-cyclobutylbenzoate is an organic compound with the molecular formula C12H14O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and a cyclobutyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyclobutylbenzoate can be synthesized through the esterification of 2-cyclobutylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the esterification reaction followed by purification steps such as distillation or recrystallization to obtain the pure product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 2-cyclobutylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 2-cyclobutylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic esters with biological systems.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyclobutylbenzoate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of different products. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    Methyl benzoate: A simpler ester of benzoic acid without the cyclobutyl group.

    Ethyl 2-cyclobutylbenzoate: Similar structure but with an ethyl group instead of a methyl group.

    2-cyclobutylbenzoic acid: The parent acid of methyl 2-cyclobutylbenzoate.

Uniqueness: this compound is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its simpler analogs

Properties

IUPAC Name

methyl 2-cyclobutylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12(13)11-8-3-2-7-10(11)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNPFYICYGCALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1690919-45-9
Record name methyl 2-cyclobutylbenzoate
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